Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate
Description
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate is a structurally complex thiophene derivative featuring a multi-substituted aromatic core. Its key functional groups include:
- A 2-chloro-5-(trifluoromethyl)phenylcarbamoyl moiety at position 5 of the thiophene ring, providing steric bulk and electron-withdrawing properties.
- A 4-methyl group at position 4, enhancing hydrophobic interactions.
- A thiophene-2-amido group at position 2, enabling π-π stacking and hydrogen bonding.
- An ethyl carboxylate at position 3, contributing to solubility and reactivity .
Thiophene derivatives are widely studied for their versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to their planar structure and tunable electronic properties. The trifluoromethyl group in this compound is notable for its metabolic stability and lipophilicity, which can improve bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O4S2/c1-3-31-20(30)15-10(2)16(33-19(15)27-17(28)14-5-4-8-32-14)18(29)26-13-9-11(21(23,24)25)6-7-12(13)22/h4-9H,3H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNOMTXBKFKCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Basic Information
- Molecular Formula : C24H20ClF3N2O4S
- Molecular Weight : 524.95 g/mol
- IUPAC Name : Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate
- CAS Number : 296247-26-2
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 586.4 ± 50.0 °C |
| Density | 1.414 ± 0.06 g/cm³ |
| Partition Coefficient (logP) | 5.652 |
| Water Solubility (logSw) | -6.14 |
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further development in oncology.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated a notable reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent.
Agrochemicals
The compound's unique chemical structure also positions it as a promising candidate in agrochemical applications, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation can lead to effective pest management solutions.
Case Study: Pesticidal Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests, outperforming traditional pesticides in some instances.
Material Science
In material science, the compound has been explored for its properties in synthesizing novel polymers and coatings. Its thiophene moieties contribute to enhanced electrical conductivity and stability, making it suitable for applications in organic electronics.
Case Study: Conductive Polymers
A collaborative study between chemists and materials scientists highlighted the use of this compound in developing conductive polymers for flexible electronic devices. The synthesized materials showed promising conductivity and mechanical flexibility.
Mechanism of Action
The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to related thiophene derivatives. Below is a detailed analysis:
Structural and Functional Group Variations
| Compound Name | Key Substituents | Notable Features | Impact on Properties |
|---|---|---|---|
| Target Compound : Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate | 2-chloro-5-(trifluoromethyl)phenylcarbamoyl, thiophene-2-amido, ethyl carboxylate | High electron-withdrawing capacity from CF₃; dual aromatic systems (thiophene and phenyl) | Enhanced metabolic stability, potential for selective receptor binding |
| Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate () | 3-chloro-4-methylphenylcarbamoyl, phenoxyacetamido | Phenoxy group introduces flexibility; chloro and methyl enhance hydrophobicity | Moderate bioactivity due to less electronegative substituents |
| Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate () | Acetyl, chromenone-carbonyl | Chromenone moiety enables fluorescence and metal chelation | Limited solubility but potential for imaging applications |
| Ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate () | Sulfonyloxybutyl, tert-butoxycarbonylamino | Bulky sulfonate and carbamate groups | Improved membrane permeability but reduced target specificity |
| Ethyl 5-carbamoyl-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate () | 3-fluorobenzamido, carbamoyl | Fluorine’s electronegativity enhances binding affinity | Comparable to target compound but lacks trifluoromethyl’s steric effects |
Biological Activity
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thiophene core, which is often associated with various pharmacological activities. The compound's molecular formula is , and it has a molar mass of 538.97 g/mol.
Structural Characteristics
The compound contains several notable functional groups:
- Thiophene moieties : Contributing to its biological activity.
- Chloro and trifluoromethyl groups : Enhancing reactivity and potentially influencing pharmacokinetics.
- Amide functionalities : Known for their role in biological interactions.
Pharmacological Properties
Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities. Here are some key areas of interest:
-
Antitumor Activity :
- Compounds with thiophene structures have shown promising results in anticancer studies. For instance, certain thiophene derivatives have been reported to possess IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- The presence of specific substituents, such as methyl groups on the phenyl ring, has been correlated with increased antitumor activity .
- Antibacterial Activity :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (like chloro or trifluoromethyl) on the phenyl ring enhances cytotoxicity and antibacterial efficacy.
- Core Structure : The thiophene ring's position and substitution patterns significantly impact the compound's ability to interact with biological targets .
Case Study 1: Anticancer Activity
In a study evaluating various thiophene derivatives, one compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, highlighting the potential of structurally similar compounds to exert significant antitumor effects . The study emphasized the importance of specific structural features in enhancing activity.
Case Study 2: Antibacterial Efficacy
Another research focused on dual thiophene moieties that showed remarkable antibacterial activity against resistant strains of Salmonella Typhi, with MIC values as low as 3.125 mg/mL. This case illustrates the potential of thiophene derivatives in developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the thiophene-carboxamide scaffold in this compound?
- Methodology: The Gewald reaction is widely used for synthesizing 2-aminothiophene derivatives, involving a three-component condensation of ketones, cyanoacetates, and elemental sulfur under basic conditions. For example, ethyl acetoacetate, thiourea, and sulfur have been employed in ethanol with triethylamine as a catalyst to form intermediates like ethyl 2-amino-4-methylthiophene-3-carboxylate . Modifications include substituting phenylcarbamoyl groups via nucleophilic acyl substitution using activated chloroformate intermediates .
- Key Considerations: Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol vs. 1,4-dioxane) to enhance yield. Recrystallization from ethanol or DCM/hexane mixtures improves purity .
Q. How can researchers characterize the compound’s structural features using spectroscopic techniques?
- Approach:
- 1H/13C-NMR: Assign peaks for methyl groups (δ ~2.3 ppm for CH3), trifluoromethyl (δ ~120 ppm in 13C), and thiophene protons (δ ~6.8–7.5 ppm). Carbamoyl carbonyls appear at δ ~165–170 ppm in 13C .
- FT-IR: Confirm carbamoyl (C=O stretch ~1680 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
- Mass Spectrometry: Use HRMS to verify molecular ion peaks and fragmentation patterns (e.g., loss of ethyl group or trifluoromethylphenyl moiety) .
Q. What solvent systems are recommended for solubility and stability studies?
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Use sonication or heating (40–50°C) to aid dissolution .
- Stability: Avoid prolonged exposure to strong acids/bases to prevent ester hydrolysis. Store at –20°C under inert atmosphere to minimize degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?
- Protocol: Crystallize the compound via slow evaporation in ethanol/DCM. Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine structures via SHELXL . For anisotropic displacement parameters, use WinGX/ORTEP to visualize thermal ellipsoids and validate hydrogen bonding (e.g., N–H···O interactions between carbamoyl and ester groups) .
- Data Interpretation: Analyze torsion angles (e.g., C–S–C in thiophene rings) and planarity deviations to assess conjugation effects .
Q. What strategies address contradictions in biological activity data across similar thiophene derivatives?
- Case Study: If in vitro assays show inconsistent IC50 values for kinase inhibition:
- Control Variables: Standardize assay conditions (pH, temperature) and validate purity via HPLC (>95%).
- Structure-Activity Analysis: Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) using molecular docking (AutoDock Vina) to identify key binding interactions (e.g., hydrophobic pockets accommodating CF3 groups) .
Q. How can researchers validate synthetic pathways using computational chemistry?
- Workflow:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict transition states for carbamoyl group formation. Compare activation energies for SN2 vs. SN1 mechanisms .
- Reaction Monitoring: Use in-situ IR or Raman spectroscopy to detect intermediates (e.g., isocyanate or thiourea adducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
